Maralixibat
Description
Contextualization within Bile Acid Homeostasis and Enterohepatic Circulation Studies
Bile acids are steroid-derived molecules synthesized in the liver from cholesterol. frontiersin.orgacs.org They play crucial roles in the digestion and absorption of lipids and lipid-soluble vitamins in the small intestine. frontiersin.orgacs.org Following their function in the intestine, the majority of bile acids are efficiently reabsorbed in the terminal ileum and returned to the liver via the portal vein. nih.govdrugbank.commdpi.com This continuous process of synthesis, secretion, and reabsorption is known as the enterohepatic circulation. nih.govdrugbank.commdpi.com
Classification of Maralixibat as an Ileal Bile Acid Transporter (IBAT) Inhibitor
This compound is classified as a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2). nih.govdrugbank.compatsnap.comnih.govnih.govdrugbank.comeuropa.eupatsnap.com This transporter is predominantly located on the apical membrane of enterocytes in the terminal ileum and is responsible for the active reabsorption of conjugated bile acids from the intestinal lumen back into the enterocytes. nih.govdrugbank.commdpi.comfrontiersin.org
By inhibiting IBAT, this compound disrupts this reabsorption process. nih.govnih.govdrugbank.comeuropa.eu This leads to a decreased return of bile acids to the liver via the portal vein and a consequent increase in the excretion of bile acids in the feces. nih.govnih.govdrugbank.comeuropa.eu The reduction in bile acid reabsorption ultimately results in lower concentrations of bile acids in the serum. nih.govdrugbank.comeuropa.eu This mechanism of action is central to the study of this compound in chemical biology, as it provides a tool to investigate the physiological consequences of reduced bile acid return to the liver and the subsequent alterations in bile acid synthesis and metabolism. mdpi.comnih.gov
Research findings have demonstrated that IBAT inhibition by compounds like this compound leads to decreased circulating levels of fibroblast growth factor 19 (FGF19), a hormone produced in the ileum in response to bile acid binding to the farnesoid X receptor (FXR). nih.govdrugbank.comresearchgate.net FGF19 typically acts as a negative feedback signal to the liver, suppressing bile acid synthesis. uu.nldrugbank.com By reducing FGF19 levels, IBAT inhibition can thus lead to increased bile acid synthesis in the liver, a compensatory mechanism to maintain the bile acid pool. drugbank.com Studies have also shown increases in serum 7α-hydroxy-4-cholesten-3-one (C4), a precursor in the bile acid synthesis pathway, further indicating increased hepatic synthesis. nih.govresearchgate.net
| Compound | Mechanism of Action | Effect on Serum Bile Acids | Effect on FGF19 | Effect on C4 |
| This compound | IBAT Inhibition | Decreased | Decreased | Increased |
| A4250 | IBAT Inhibition | Decreased | Decreased | Increased |
| Odevixibat | IBAT Inhibition | Decreased | Decreased | Increased |
Historical Trajectory of Bile Acid Transport Modulators in Research
The understanding of bile acid transport and its significance has evolved over decades of research. Early studies in the mid-20th century established that hepatic bile formation was an osmotically driven process, with a strong correlation between bile flow and bile acid excretion. nih.govresearchgate.netphysiology.org The concept of enterohepatic circulation and the vectorial transport of bile acids by hepatocytes and ileal enterocytes were subsequently elucidated. nih.govdrugbank.comnih.govnih.gov The identification and cloning of key bile acid transporters, such as the sodium-dependent taurocholate co-transporting peptide (NTCP) in the liver and IBAT (ASBT) in the ileum, marked significant milestones in understanding the molecular basis of bile acid transport. nih.govdrugbank.commdpi.comfrontiersin.orgnih.govnih.gov
The recognition of IBAT's pivotal role in reabsorbing the majority of bile acids from the intestine identified it as a promising target for pharmacological intervention to modulate the enterohepatic circulation. uu.nlnih.govkarger.com The historical trajectory of bile acid transport modulators in research has moved from broader approaches, such as bile acid sequestrants that bind bile acids in the gut to prevent their reabsorption, to more targeted inhibitors like this compound that specifically block the IBAT protein. patsnap.comkarger.com
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Patients with Alagille syndrome experience potentially debilitating pruritus. The exact mechanism of cholestatic pruritus in Alagille syndrome is not well defined, however it is correlated with elevated total serum bile acid concentrations. Enterohepatic circulation involves the synthesis of bile acid from cholesterol in the liver, conjugation with glycine or taurine, excretion into the duodenum, 95% resorption in the distal ileum through the ileal bile acid transporter (IBAT), return to the liver via the portal vein, and uptake into the liver by the sodium-dependent taurocholate co-transporting peptide (NTCP). It is important to note that unconjugated bile acids may freely diffuse across the intestinal mucosa or be transported across by other organic anion transporters. Maralixibat reversibly inhibits IBAT to decrease bile acid resorption in the ileum, leading to decreased resorption of bile acids in the distal ileum, increased elimination of bile acids in the feces, and decreased serum bile acids. The mechanism of action of maralixibat also leads to increased rates of diarrhea in patients. Under normal conditions, bile acids binding to the farnesoid X receptor (FXR) in the liver by via nuclear receptor small heterodimer partner (SHP) or in the ileum via fibroblast growth factor 19 (FGF19), triggers signal cascade that inhibits CYP7A1-mediated bile acid synthesis. Inhibition of IBAT by maralixibat, inhibits these negative feedback loops, leading to increased bile acid synthesis, and a reduction of low density lipoprotein cholesterol. In one clinical trial (NCT02057692), not all dose strengths were associated with a clinically significant difference between maralixibat and placebo. |
|---|---|
CAS No. |
716313-53-0 |
Molecular Formula |
C40H56N3O4S+ |
Molecular Weight |
675.0 g/mol |
IUPAC Name |
(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol |
InChI |
InChI=1S/C40H56N3O4S/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3/q+1/t38-,39-/m1/s1 |
InChI Key |
STPKWKPURVSAJF-LJEWAXOPSA-N |
SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |
Isomeric SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Maralixibat; SHP-625; SHP625; SHP 625 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Maralixibat
Elucidation of IBAT (Apical Sodium-Dependent Bile Acid Transporter, ASBT) Inhibition
Maralixibat selectively targets and inhibits the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). drugbank.com This transporter, encoded by the SLC10A2 gene, is predominantly expressed on the apical membrane of enterocytes in the terminal ileum. springermedizin.de It plays a crucial role in the reabsorption of the majority of bile acids from the intestinal lumen back into the portal circulation. nih.gov
Characterization of Reversible Binding Kinetics to IBAT
The interaction between this compound and the ileal bile acid transporter (IBAT) is characterized by reversible binding. guidetopharmacology.org This non-covalent interaction allows for the temporary inhibition of the transporter's function without causing permanent modification. The selective nature of this binding ensures that the primary pharmacological action of this compound is focused on the IBAT in the distal ileum, thereby minimizing systemic exposure and potential off-target effects. nih.govdrugbank.com
Mechanisms of Bile Acid Reabsorption Interruption in the Ileum
Under normal physiological conditions, approximately 95% of bile acids are reabsorbed in the terminal ileum via the IBAT and returned to the liver through the portal vein. guidetopharmacology.org This process is known as the enterohepatic circulation of bile acids. This compound, by binding to and inhibiting IBAT, directly blocks this primary route of bile acid uptake from the intestinal lumen. drugbank.com This competitive inhibition prevents the transport of bile acids across the apical membrane of the ileal enterocytes, thus interrupting their reabsorption and leading to their passage into the colon. nih.gov
Downstream Molecular and Physiological Consequences of IBAT Inhibition
The inhibition of the ileal bile acid transporter (IBAT) by this compound initiates a cascade of downstream molecular and physiological changes, primarily centered on the alteration of bile acid homeostasis.
Alterations in Fecal Bile Acid Excretion Patterns
A direct consequence of this compound's mechanism of action is a significant and dose-dependent increase in the excretion of bile acids in the feces. nih.gov By blocking their reabsorption in the ileum, this compound effectively diverts bile acids from the enterohepatic circulation to the colonic lumen, where they are ultimately eliminated from the body. nih.gov Studies in healthy adults have demonstrated that administration of this compound leads to a marked increase in fecal bile acid concentrations compared to baseline. nih.gov
| This compound Dose | Mean Change in Fecal Bile Acid Excretion from Baseline |
|---|---|
| 10 mg QD | Noticeable Increase |
| 20 mg QD | Dose-dependent Increase |
| 50 mg QD | Further Dose-dependent Increase |
| 100 mg QD | Continued Increase |
| 50 mg BID | Numerically Higher Increase than 100 mg QD |
This table is based on data from a Phase 1 study in healthy adults and illustrates the dose-dependent effect of this compound on fecal bile acid excretion. QD = once daily; BID = twice daily. nih.gov
Modulation of Systemic Bile Acid Pool Composition and Concentration
The increased fecal loss of bile acids induced by this compound leads to a reduction in the total systemic bile acid pool. guidetopharmacology.org This is reflected in decreased concentrations of serum bile acids, a key therapeutic goal in cholestatic liver diseases where elevated serum bile acids are a hallmark of the condition. nih.gov Clinical studies in patients with Alagille syndrome and other cholestatic conditions have consistently shown significant reductions in serum bile acid levels following treatment with this compound.
Furthermore, research into the bile acid metabolome of patients treated with this compound has revealed specific changes in the composition of the serum bile acid profile that correlate with clinical response. This suggests that beyond simply lowering the total concentration, this compound also modulates the relative abundance of different bile acid species.
Mechanistic Insights into Interruption of Enterohepatic Bile Acid Recirculation
The enterohepatic circulation is a tightly regulated process that ensures the efficient recycling of bile acids, which are essential for dietary lipid absorption and signaling functions. guidetopharmacology.org this compound disrupts this circuit at a critical juncture: the reuptake of bile acids in the terminal ileum. drugbank.com By inhibiting IBAT, this compound effectively creates a pharmacological equivalent of an ileal bypass for bile acids. nih.gov
Investigation of this compound's Interactions with Other Transporters and Receptors
This compound's pharmacological activity extends beyond its primary target, the ileal bile acid transporter (IBAT), to include interactions with other transport proteins and indirect effects on crucial signaling pathways involved in bile acid homeostasis.
Inhibition of Organic Anion Transporting Polypeptide 2B1 (OATP2B1)
In vitro studies have demonstrated that this compound acts as an inhibitor of the Organic Anion Transporting Polypeptide 2B1 (OATP2B1). fda.gov This transporter is expressed in various tissues, including the intestine, and plays a role in the absorption of a range of drugs. fda.govnih.gov The inhibition of OATP2B1 in the gastrointestinal tract by this compound could potentially decrease the oral absorption of co-administered drugs that are substrates of this transporter, such as certain statins. fda.gov However, clinical studies examining the co-administration of a 4.75 mg daily dose of this compound with simvastatin (B1681759) or lovastatin (B1675250) did not show a clinically significant impact on the pharmacokinetics of these statins. fda.gov The effect of higher doses of this compound on OATP2B1 substrates has not been clinically evaluated. fda.gov
Indirect Signaling Cascades Involving Nuclear Receptors (e.g., Farnesoid X Receptor, FXR) and Fibroblast Growth Factors (e.g., FGF19)
This compound's primary mechanism of action, the inhibition of the ileal bile acid transporter (IBAT), sets off a cascade of indirect signaling events by disrupting the normal enterohepatic circulation of bile acids. drugbank.comnih.gov Normally, bile acids are reabsorbed in the ileum and return to the liver, where they activate the Farnesoid X Receptor (FXR). drugbank.com This activation in the liver, and also in the ileum, triggers a negative feedback loop to control bile acid synthesis. drugbank.com
A key part of this feedback loop involves Fibroblast Growth Factor 19 (FGF19), which is produced in the ileum upon bile acid-mediated FXR activation. drugbank.com FGF19 then travels to the liver and signals to suppress the enzyme Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis. drugbank.com
By blocking IBAT, this compound reduces the amount of bile acids reabsorbed in the ileum. drugbank.com This reduction in bile acid return to the liver and local concentration in the ileum leads to decreased activation of the FXR-FGF19 signaling axis. drugbank.com The diminished negative feedback results in an upregulation of bile acid synthesis. drugbank.com This interruption of the enterohepatic circulation is central to this compound's therapeutic effect, leading to increased fecal excretion of bile acids and a reduction in systemic bile acid levels. biospace.compatsnap.com
Specificity Profiling of this compound's Molecular Targets
This compound is characterized as a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). patsnap.comnih.gov Its therapeutic action is primarily attributed to this specific interaction. patsnap.com In vitro profiling has been conducted to assess its activity against a panel of other transporters to confirm its selectivity.
At clinically relevant concentrations, this compound did not demonstrate inhibitory activity against a range of other transport proteins. fda.gov This high degree of selectivity minimizes the potential for off-target effects related to the inhibition of these other pathways. patsnap.com
Table 1: Specificity Profile of this compound Against Various Transporters
| Transporter/Receptor | Interaction |
|---|---|
| Primary Target | |
| Ileal Bile Acid Transporter (IBAT/ASBT) | Potent, selective inhibitor |
| Other Transporters (In Vitro) | |
| Organic Anion Transporting Polypeptide 2B1 (OATP2B1) | Inhibition observed |
| Multidrug Resistance Protein 1 (MDR1/P-gp) | No inhibition at clinically relevant concentrations |
| Breast Cancer Resistance Protein (BCRP) | No inhibition at clinically relevant concentrations |
| Organic Anion Transporter 1 (OAT1) | No inhibition at clinically relevant concentrations |
| Organic Anion Transporter 3 (OAT3) | No inhibition at clinically relevant concentrations |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | No inhibition at clinically relevant concentrations |
| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | No inhibition at clinically relevant concentrations |
| Peptide Transporter 1 (PEPT1) | No inhibition at clinically relevant concentrations |
| Organic Cation Transporter 1 (OCT1) | No inhibition at clinically relevant concentrations |
| Organic Cation Transporter 2 (OCT2) | No inhibition at clinically relevant concentrations |
| Multidrug and Toxin Extrusion Protein 1 (MATE1) | No inhibition at clinically relevant concentrations |
| Multidrug and Toxin Extrusion Protein 2-K (MATE2-K) | No inhibition at clinically relevant concentrations |
| Multidrug Resistance-Associated Protein 2 (MRP2) | No inhibition at clinically relevant concentrations |
Data sourced from in vitro studies at clinically relevant concentrations. fda.gov
Preclinical Pharmacological Investigations of Maralixibat
In Vitro Experimental Models for Mechanistic Studies
In vitro studies are crucial for understanding the specific interactions of maralixibat with its target transporter and its effects on substrate uptake.
Quantitative ASBT Inhibition Assays Using Recombinant Cell Lines (e.g., HEK293 cells)
Recombinant cell lines, such as HEK293 cells, are commonly used to express specific transporters like ASBT for in vitro studies nih.govresearchgate.net. These models allow for controlled environments to quantify the inhibitory effects of compounds on transporter activity. Studies utilizing HEK293 cells stably transfected with ASBT have been employed to analyze the transport inhibition by various compounds, including those from the class of intestinal bile acid reabsorption inhibitors (BARIs) to which this compound belongs nih.govresearchgate.net. Quantitative assays in these cell lines help determine the potency and selectivity of this compound as an ASBT inhibitor fda.gov.
Assessment of Substrate Uptake Inhibition (e.g., Taurocholic Acid)
In Vivo Animal Models for Pharmacodynamic and Efficacy Research
In vivo animal models are essential for evaluating the pharmacodynamic effects and efficacy of this compound in a more complex biological system that mimics human disease conditions.
Selection and Justification of Relevant Animal Species and Disease Models (e.g., cholestasis models, nonalcoholic steatohepatitis (NASH) models)
Relevant animal models are selected to simulate the pathological conditions targeted by this compound. Cholestasis models are particularly relevant because this compound is indicated for cholestatic liver diseases patsnap.comnih.govnih.govmirumpharma.com. The partial bile duct ligation (pBDL) rat model is an established model of cholestasis that simulates reduced bile flow, a key feature of conditions like Alagille syndrome (ALGS) and other cholestatic liver diseases that this compound aims to treat fda.govnih.gov. This model leads to increased serum bile acid levels and parameters of liver toxicity and function fda.gov.
Animal models of nonalcoholic steatohepatitis (NASH) have also been used to investigate the effects of IBAT inhibitors, as pharmacological IBAT inhibition can lead to a lower bile acid pool, which is associated with improved liver histology in these models nih.govresearchgate.net. While specific detailed studies of this compound in NASH models were not extensively described in the provided snippets, the use of such models is justified by the potential for IBAT inhibition to impact liver function and histology beyond cholestasis nih.govresearchgate.net. The Mdr2-/- mouse model is another established model of sclerosing cholangitis that has been used to study the effects of IBAT inhibitors, showing reduced cholestatic liver injury and fibrosis nih.govwjgnet.com.
Longitudinal Pharmacodynamic Endpoints in Preclinical Studies (e.g., serum bile acid dynamics, fecal bile acid excretion)
Longitudinal studies in animal models allow for the assessment of how this compound affects key pharmacodynamic endpoints over time. A primary endpoint is the dynamics of serum bile acid (sBA) levels. In animal models of cholestatic liver disease, administration of this compound has been shown to result in marked decreases in serum bile acid levels nih.govnih.gov. For example, in a rat partial bile duct ligation model, this compound reduced elevations in sBA levels compared to control nih.gov.
Histopathological and Biochemical Analyses of Hepatic and Intestinal Responses
Preclinical studies involve detailed histopathological and biochemical analyses to understand the effects of this compound on liver and intestinal tissues. In animal models of cholestatic liver disease, administration of this compound has resulted in improvements in liver histology, including a decrease in resultant hepatic fibrosis nih.gov. For instance, in one study in Mdr2-/- mice, an IBAT inhibitor (SC-435) resulted in improved liver histology and decreased the extent of fibrosis nih.gov. These findings suggest that reducing the bile acid pool through IBAT inhibition can mitigate liver damage associated with cholestasis nih.govnih.gov.
Biochemical analyses of liver function parameters are also conducted. In the rat partial bile duct ligation model, this compound improved liver function nih.gov. Studies in Mdr2-/- mice treated with an IBAT inhibitor showed a reduction in serum alanine (B10760859) transferase (ALT), total bilirubin, and serum alkaline phosphatase (ALP) levels, indicating anti-inflammatory and anti-cholestatic effects nih.gov. While specific detailed biochemical data for this compound across various animal models were not comprehensively provided in the snippets, the general findings from studies with IBAT inhibitors in relevant models support improvements in liver biochemistry nih.govnih.gov.
Analyses of intestinal responses might include assessing changes in bile acid composition in the intestinal lumen and potential effects on intestinal morphology or function, although detailed information on this aspect of this compound's preclinical studies was not prominent in the provided search results. The mechanism of action, however, is centered on the intestine, implying that intestinal responses are a critical area of investigation in preclinical research.
| Study Type | Model/Species Used | Key Findings (Pharmacodynamic/Efficacy) |
| In Vivo (Cholestasis) | Rat partial bile duct ligation (pBDL) | Reduced elevations in serum bile acid levels, improved liver function, reduced liver tissue damage. nih.gov |
| In Vivo (Cholestasis) | Mdr2-/- mice (with an IBAT inhibitor, e.g., SC-435) | Increased fecal bile acid excretion, reduced serum bile acids, reduced ALT, total bilirubin, ALP, improved liver histology, decreased fibrosis. nih.gov |
Gene Expression Profiling and Proteomic Studies in Affected Tissues
While the primary mechanism of this compound involves the inhibition of IBAT in the ileum, preclinical investigations have also explored potential effects on gene expression and protein profiles in affected tissues, particularly the liver and ileum, which are central to bile acid homeostasis. Although specific detailed data on this compound's impact on gene expression and proteomic profiles in these tissues were not extensively available in the searched literature, studies in preclinical models of cholestasis and bile acid transport have utilized transcriptomic and proteomic analyses to understand the broader biological processes involved.
For instance, transcriptomic and proteomic analyses in the liver and ileum of animal models have identified key genes and pathways associated with processes such as mitochondrial functions, oxidative phosphorylation, fat digestion and absorption, and cholesterol metabolism in the context of altered bile acid handling. nih.gov These studies highlight the complex molecular adaptations that can occur in these tissues in response to changes in bile acid circulation. While not directly studying this compound, such preclinical research methodologies provide a framework for understanding how an IBAT inhibitor might indirectly influence gene and protein expression in the liver and ileum by altering bile acid flux. Another study identified distinct signaling pathways in the ileum in a preclinical model of copper homeostasis, which is relevant to liver diseases, using ileum proteomics. mdpi.com This further illustrates the application of proteomic studies in understanding tissue-specific responses in preclinical liver disease models.
Preclinical Pharmacokinetics and Metabolism Research
Preclinical pharmacokinetic and metabolism research is crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted in animal models before human trials.
Absorption and Distribution Characteristics in Preclinical Species
Preclinical studies in animals have shown that this compound is minimally absorbed from the gastrointestinal tract. europa.eueuropa.eunih.govfda.gov This low systemic exposure is consistent with its intended mechanism of action, which is primarily local inhibition of IBAT in the ileum. patsnap.comeuropa.eu Following oral administration, plasma concentrations of this compound are often below the limit of detection in preclinical species at therapeutic dose levels. fda.gov
Absorption: The absolute bioavailability of this compound is estimated to be low, less than 1% in humans, which is supported by preclinical observations of minimal absorption. europa.eu Food intake can influence the absorption of this compound; concomitant administration with a high-fat meal decreased both the rate and extent of absorption in healthy adults, although the clinical significance of this effect is considered low. fda.govdrugbank.com
Distribution: In vitro studies indicate that this compound exhibits high binding (91%) to human plasma proteins. europa.eunih.govdrugbank.com Due to its minimal systemic absorption, extensive tissue distribution is not expected in preclinical species.
Metabolic Fate and Identification of Preclinical Metabolites
This compound undergoes minimal metabolism in the gastrointestinal tract. europa.eueuropa.eu In preclinical studies using radiolabeled this compound, no metabolites have been detected in plasma. nih.goveuropa.eufda.govdrugbank.com Three minor metabolites, accounting for less than 3% of the total this compound-associated radioactivity in feces, were identified following oral administration of [14C]this compound in preclinical species. nih.govfda.govdrugbank.com The structures of these minor metabolites have not been defined in the literature. nih.govdrugbank.com
Excretion Pathways in Animal Models
The primary route of elimination for this compound in animal models is fecal excretion. fda.govdrugbank.com Following a single oral dose of radiolabeled this compound, a significant portion of the administered dose is recovered in the feces, largely as the unmetabolized parent compound. nih.govfda.govdrugbank.com Urinary excretion of this compound is minimal, accounting for a very small percentage of the administered dose. europa.eufda.govdrugbank.com This aligns with its poor systemic absorption.
Data on Excretion of [14C]this compound in a Preclinical Study:
| Route of Excretion | Percentage of Administered Dose |
| Feces | 73% drugbank.com |
| Urine | 0.066% europa.eufda.govdrugbank.com |
The majority of the fecal excretion (94%) was in the form of unchanged this compound. nih.govdrugbank.com
Preclinical Safety and Toxicology Assessments
Preclinical safety and toxicology assessments are conducted in various animal models to identify potential hazards before initiating human clinical trials.
General Toxicity Studies in Various Animal Models (e.g., repeated dose toxicity)
Non-clinical data on this compound have revealed no specific hazards for humans based on studies of safety pharmacology, secondary pharmacology, repeated-dose toxicity, genotoxicity, fertility, toxicity to reproduction and development, and juvenile animal toxicity. europa.eueuropa.eu
Repeated-dose toxicity studies are a standard part of preclinical safety assessment and are conducted in at least two mammalian species, including one non-rodent, with durations dependent on the proposed duration of human exposure. eupati.eucreative-animodel.com These studies aim to characterize the toxicological profile, identify target organs, and determine exposure-response relationships. creative-animodel.com
In juvenile animal toxicity studies in rats, this compound at a dose of 250 mg/kg/day resulted in significant increases in bone mineral density in males and significant increases in distal femur total slice area, bone mineral content, and bone mineral density in females. fda.gov However, these bone effects were observed at an exposure level (AUC0-24h) significantly higher than the anticipated clinical exposure. fda.gov
Preclinical studies did not indicate direct or indirect harmful effects with respect to reproductive toxicity or effects on fertility. europa.eueuropa.eu
| Study Type | Findings in Preclinical Models |
| Repeated-dose toxicity | No specific hazards identified. europa.eueuropa.eu |
| Juvenile animal toxicity | Bone effects observed at high doses in rats, associated with exposures significantly exceeding anticipated clinical levels. fda.gov |
| Reproductive toxicity | No direct or indirect harmful effects observed. europa.eueuropa.eu |
| Fertility | No direct or indirect effects observed. europa.eueuropa.eu |
| Genotoxicity | No specific hazards identified. europa.eueuropa.eu |
| Carcinogenicity | Higher incidences of bronchiolo-alveolar adenoma and carcinoma were observed in male TgRasH2 mice at a high dose for 26 weeks, but the incidence remained within the documented range for these findings. europa.eu |
| Safety pharmacology | No specific hazards identified. europa.eueuropa.eu |
| Secondary pharmacology | No specific hazards identified. europa.eueuropa.eu |
It was noted in rat toxicology studies that high doses of this compound were associated with bleeding due to vitamin K deficiency. fda.gov
Safety Pharmacology Evaluations (e.g., cardiovascular, central nervous system, respiratory effects)
Safety pharmacology studies for this compound have been conducted to assess its potential effects on the cardiovascular, central nervous, and respiratory systems europa.eu. These evaluations are part of the standard core battery of tests for new pharmaceuticals, as outlined in guidelines such as ICH S7A nih.goveuropa.eufrontagelab.com.cn. The purpose is to identify any undesirable pharmacodynamic properties that could be relevant to human safety europa.eu.
The minimal systemic absorption of this compound is a key characteristic that is expected to reduce the likelihood of systemic side effects, including those on the cardiovascular, CNS, and respiratory systems patsnap.comfda.gov. Low systemic exposure to this compound was observed in studies, even at doses higher than the maximum recommended therapeutic dose fda.gov. Based on this low systemic exposure, a thorough QT study, which assesses the potential for a drug to affect heart rhythm, was not deemed necessary fda.gov.
Genotoxicity Testing in Preclinical Settings
Genotoxicity testing is a standard component of preclinical safety assessment for new drugs and is required before initiating clinical trials nih.govwuxiapptec.com. These tests are designed to detect potential damage to genetic material, which could lead to mutations or have carcinogenic potential nih.gov. A battery of in vitro and in vivo assays is typically employed to cover different types of genetic damage wuxiapptec.com.
Preclinical genotoxicity studies for this compound have been conducted europa.eu. The non-clinical data, including these genotoxicity studies, revealed no specific hazard for humans europa.eu.
Synthetic Chemistry and Process Development for Maralixibat
Advanced Synthetic Routes and Methodologies
Identification and Optimization of Key Organic Precursors and Starting Materials
Key precursors in the synthesis contribute to the formation of the central seven-membered benzothiepine ring and the appended functionalities. While specific proprietary details of all starting materials may not be publicly available, the synthesis involves the preparation of a chiral sulfoxide (B87167) intermediate from a phenylthiophenol prochiral intermediate acs.orgpatsnap.comacs.org. Another key intermediate mentioned is a highly pure and crystalline compound of Formula I, which is converted to a highly pure compound of Formula II, and subsequently to a highly pure compound of Formula III in a linear synthesis process google.com.
Design and Execution of Critical Chemical Transformations (e.g., condensation, cyclization)
Various chemical reactions, including condensation and cyclization, are employed to construct the complex molecular framework of Maralixibat chloride evitachem.com. A critical transformation involves a ring closure reaction of the R-sulfoxide intermediate to form the seven-membered ring core structure with the desired stereochemistry acs.orgpatsnap.comacs.org. Another synthetic route involves the conversion of a sulfone to an intermediate through a tandem reaction that includes the removal of a Cbz group and methylation acs.org. This intermediate is then subjected to a Williamson ether synthesis, followed by chlorination and reaction with DABCO to yield this compound with high isomeric purity acs.org. The insertion of the piperazine (B1678402) moiety, part of the DABCO structure in this compound, involves the nucleophilic addition of DABCO to a reactive benzylic chloride nih.gov.
Stereoselective Synthesis Approaches
This compound possesses two chiral centers, and its therapeutic activity is associated with the (R,R) enantiomer acs.orgswissmedic.ch. Therefore, stereoselective synthesis approaches are crucial to obtain the drug with high enantiomeric purity acs.org.
Strategies for Achieving High Enantiomeric Purity (R,R-Enantiomer)
Strategies for achieving high enantiomeric purity of the (R,R) stereoisomer focus on controlling the stereochemistry during key synthetic steps acs.orgacs.org. One approach involves the stereoselective oxidation of a sulfur atom in an early thiol intermediate to a chiral sulfoxide acs.org. This stereogenic sulfur atom then directs the orientation of the tethered carbon chain during the subsequent formation of the seven-membered ring, leading to the desired (R,R) stereoisomer acs.org. This sulfoxide chirality-based synthetic strategy is reported to enable a highly stereoselective and efficient synthesis acs.orgacs.org. High enantiomeric purity of the chiral sulfoxide intermediate can be achieved through enantioselective oxidation followed by facile recrystallization acs.orgacs.org. The final product, this compound, has been obtained with an isomeric purity of 99.7% using this strategy acs.org.
Application of Asymmetric Catalysis (e.g., VO(acac)2/Schiff base-catalyzed oxidation)
Asymmetric catalysis plays a vital role in establishing the desired stereochemistry. The stereoselective synthesis of this compound has been achieved using a VO(acac)2/Schiff base-catalyzed asymmetric oxidation of a phenylthiophenol prochiral intermediate acs.orgpatsnap.comacs.orgnih.gov. This catalytic system is employed to obtain the stereogenic R-sulfoxide functionality acs.orgpatsnap.comacs.org. The study utilized a substituted thiophenol derivative as the substrate, hydrogen peroxide as the oxidant, VO(acac)2 as the catalyst, and a chiral Schiff base as the ligand providing the chiral source for the oxidation process acs.org. Optimization of the chiral Schiff base ligand is undertaken to achieve high enantioselectivity acs.org.
Impurity Profiling and Process Control
Controlling impurities is a critical aspect of pharmaceutical manufacturing to ensure the quality and safety of the final drug substance. Impurities in this compound can arise from the synthesis process or from degradation. google.com
Reaction and processing impurities in this compound can be characterized and controlled using various analytical techniques. These include chromatography, nuclear magnetic resonance spectroscopy, mass spectroscopy, and infrared spectroscopy. google.com The active substance specification for this compound chloride includes tests for impurities using HPLC and GC-MS. swissmedic.ch Potential genotoxic impurities are controlled in the drug substance specification according to ICH Q3A guidelines. fda.gov Thorough characterization of this compound-related products and impurities is useful in product development, regulatory filings, quality control, method validation, and stability studies. synzeal.com
Minimizing the formation of undesirable by-products is a key goal in the process development of this compound. One method described in the synthesis of this compound involves the reaction of a compound with diazabicyclo[2.2.2]octane (DABCO). newdrugapprovals.org An earlier method suffered from low yields due to the propensity for a bis(benzothiepine) adduct to form as a by-product when two molecules of a precursor react with one molecule of 1,4-bis(chloromethyl)benzene. newdrugapprovals.org This side reaction reduced the availability of the reactive chloromethyl group needed to form the desired quaternary ammonium (B1175870) product. newdrugapprovals.org Developing processes using highly pure and crystalline starting materials and intermediates is a strategy to minimize impurity formation. google.com Stereoselective synthesis approaches can also help in controlling the formation of specific by-products, such as sulfones or disulfoxides, by favoring the formation of desired enantiomers. researchgate.net
Polymorphism and Solid Form Research
Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a significant consideration in pharmaceutical development as different polymorphs can have distinct physicochemical properties, including solubility, dissolution rate, and stability. jocpr.comjagiellonskiecentruminnowacji.plsyrris.com this compound chloride shows polymorphism. swissmedic.ch
Different crystalline forms of this compound chloride have been identified and characterized. These include crystalline Form A, Form I, and Form II, as well as an amorphous form. google.com Crystalline forms are characterized by a regular, periodic arrangement of molecules in a 3D lattice, yielding distinguishable diffraction peaks when subjected to X-ray radiation. google.comresearchgate.net
Crystalline Form A of a this compound precursor (compound of Formula I) can be characterized by its melting point, typically around 133 °C to 135 °C, or specifically at about 134.7 °C. google.com A DSC thermogram of Form A may show an endotherm with an onset at about 130.8 °C, a peak at about 134.7 °C, and an exotherm at about 145 °C. google.com X-ray powder diffractometry (XRPD) is a key technique for identifying crystalline forms, and crystalline Form A can be characterized by specific peaks in its XRPD pattern. google.comswissmedic.ch
This compound chloride is manufactured in the thermodynamically stable polymorphic form II. swissmedic.ch The active substance specification includes testing for polymorphic form using XRPD. swissmedic.ch
Research into crystallization and purification techniques is crucial for obtaining the desired polymorph of this compound consistently. Crystallization is a fundamental process used to purify active pharmaceutical ingredients and control their solid form. syrris.comengineering.org.cn Factors influencing polymorphism during crystallization include the type of solvent, crystallization temperature, cooling rate, and the presence of impurities. jagiellonskiecentruminnowacji.pl
Techniques such as fractional crystallization and chromatography can be used in the purification process to obtain highly pure compounds, which are important for controlling the final solid form. google.com Recrystallization is a method used to purify solid compounds by dissolving them in a hot solvent and allowing them to cool, leading to the formation of pure crystals while leaving impurities behind. mt.com This process can also influence the polymorphic form obtained. mt.com
Controlling crystallization parameters such as supersaturation, nucleation, and growth is essential to achieve a final product with desired physical properties, including the polymorphic form. mt.com Seeding strategies can be employed to initiate recrystallization robustly and repeatedly, helping to avoid uncontrolled nucleation which can lead to process variation. mt.com
The selection of a suitable solvent is also important in the preparation of a desired polymorph. engineering.org.cn Understanding the crystal packing arrangements and intermolecular forces can aid in predicting and preparing the most stable polymorphs. bjbms.org
Advanced Analytical Methodologies for Maralixibat Research
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are fundamental for elucidating the molecular structure of Maralixibat and identifying its functional groups.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H NMR and 13C NMR, is a primary technique used for the structural elucidation of this compound. fda.govgoogle.com NMR provides detailed information about the arrangement of atoms within the molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (1H) and carbon-13 (13C). google.com The chemical shifts, splitting patterns, and integration of signals in NMR spectra allow for the identification of different functional groups and the determination of their connectivity, confirming the proposed chemical structure of this compound. medchemexpress.comfda.gov
High-Resolution Mass Spectrometry (MS) for Molecular Characterization and Impurity Identification
Mass Spectrometry (MS), particularly high-resolution techniques, is employed for the molecular characterization of this compound and the identification of impurities. fda.govgoogle.com MS measures the mass-to-charge ratio of ions, providing precise molecular weight information. This is crucial for confirming the molecular formula of this compound (C40H56ClN3O4S) and detecting the presence of impurities with different molecular weights. swissmedic.chmedchemexpress.comfda.govfda.govpharmaffiliates.com LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) are powerful hyphenated techniques used for the quantification of this compound in various matrices and for impurity profiling. medchemexpress.comfda.govresearchgate.netinnovareacademics.in These methods separate components chromatographically before they enter the mass spectrometer, allowing for the analysis of complex mixtures and the identification of even low-level impurities. fda.govresearchgate.netinnovareacademics.in
Infrared (IR) Spectroscopy for Compound Identity and Functional Group Analysis
Infrared (IR) spectroscopy is used to confirm the identity of this compound and analyze its functional groups. swissmedic.chfda.govgoogle.com IR spectroscopy measures the vibrations of chemical bonds within a molecule when exposed to infrared radiation. specac.combellevuecollege.edumasterorganicchemistry.com Each functional group absorbs IR radiation at characteristic frequencies, producing a unique spectrum that serves as a "fingerprint" for the compound. specac.combellevuecollege.edumasterorganicchemistry.com By comparing the IR spectrum of a this compound sample to a reference spectrum, its identity can be confirmed. swissmedic.ch The presence of specific absorption bands in the IR spectrum indicates the presence of key functional groups within the this compound structure, such as O-H (hydroxyl), C=O (sulfoxide), C-N (amine), and aromatic rings. specac.combellevuecollege.edumasterorganicchemistry.comresearchgate.netlibretexts.org
Chromatographic Separation Techniques
Chromatographic techniques are essential for assessing the purity of this compound and separating it from impurities and residual solvents.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and quantitative analysis of this compound. swissmedic.ch HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. By using appropriate stationary phases and mobile phases, this compound can be separated from related substances and impurities. swissmedic.chfda.gov The purity of this compound is determined by measuring the area under the peak corresponding to this compound in the chromatogram relative to the total area of all peaks. swissmedic.chfda.gov HPLC is also used for quantitative analysis, allowing for the accurate determination of the concentration of this compound in a sample. fda.gov Chiral HPLC methods are specifically employed to assess the enantiomeric purity of this compound, ensuring that the desired (4R,5R) stereoisomer is present in high purity. swissmedic.chfda.govgoogle.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
Gas Chromatography-Mass Spectrometry (GC-MS) is utilized for the identification and quantification of volatile impurities and residual solvents in this compound. swissmedic.chfda.gov Residual solvents are organic volatile impurities that may remain in the drug substance from the manufacturing process. sgs.comintertek.comijpsonline.com GC-MS separates volatile compounds based on their boiling points and interaction with the stationary phase in a gas chromatography column, and the separated compounds are then detected and identified by mass spectrometry. sgs.comintertek.comijpsonline.comphcog.com This technique is particularly effective for detecting and quantifying residual solvents, which are classified based on their toxicity. sgs.comintertek.comijpsonline.com Headspace GC-MS is a common approach for analyzing residual solvents in pharmaceutical substances. sgs.comintertek.comijpsonline.com
Table: Analytical Techniques Applied to this compound
| Analytical Technique | Application(s) |
| 1H NMR Spectroscopy | Structural Elucidation |
| 13C NMR Spectroscopy | Structural Elucidation |
| Mass Spectrometry | Molecular Characterization, Impurity Identification |
| IR Spectroscopy | Compound Identity, Functional Group Analysis |
| HPLC | Purity Assessment, Quantitative Analysis, Chiral Purity |
| GC-MS | Volatile Impurities, Residual Solvents |
Chiral HPLC for Enantiomeric Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the enantiomeric purity of drug substances that possess chiral centers chromatographyonline.comresearchgate.net. This compound has chiral centers google.com. Enantiomeric purity is a critical quality attribute because different enantiomers can exhibit distinct pharmacokinetic properties and pharmacological or toxicological effects researchgate.net. Chiral HPLC methods typically employ specialized chiral stationary phases that allow for the differential separation of enantiomers chromatographyonline.comresearchgate.net. The enantiomeric excess can be determined by separating the enantiomers, integrating their peak areas, and calculating the percentage of each enantiomer relative to the total area google.com. One study mentions determining enantiomeric excess by chiral HPLC on a (2R,2R)-Whelk-0 column using 5% ethanol/hexane as the eluent, showing 78% e.e. with the first eluting peak as the major product newdrugapprovals.org. Another reference indicates that highly pure this compound can have 100% chiral purity google.com.
X-ray Diffraction and Thermal Analysis for Solid-State Characterization
Solid-state characterization techniques are essential for understanding the physical form of a drug substance, which can impact its solubility, dissolution rate, and stability. X-ray Diffraction and thermal analysis methods like DSC and TGA are commonly employed for this purpose labmanager.comtainstruments.com.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior and Phase Transitions
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary thermal analysis techniques used to study the thermal behavior and phase transitions of materials labmanager.comtainstruments.com. TGA measures mass changes as a function of temperature or time, providing information on thermal stability, decomposition, and the presence of volatile components like water or solvents labmanager.comopenaccessjournals.com. DSC measures heat flow associated with thermal events such as melting, crystallization, glass transitions, and polymorphic transitions labmanager.comtainstruments.com.
For this compound, TGA and DSC are used to characterize its thermal properties. For example, TGA data can reveal weight loss corresponding to dehydration or decomposition, while DSC can identify melting points and solid-state transitions google.comlabmanager.com. One characterization of a this compound intermediate (Compound of Formula II, Form X) showed a weight loss of 1.0% before 225 ºC in TGA and a sharp endothermic peak at 286.3 ºC (onset temperature) in DSC google.com. These thermal profiles are characteristic of the specific crystalline form being analyzed.
Polarized Light Microscopy (PLM) for Crystal Morphology
Polarized Light Microscopy (PLM) is a technique used to examine the morphology and optical properties of crystals google.com. It can provide visual information about crystal shape, size, and birefringence, which can be indicative of crystallinity and the presence of different crystalline forms google.com. PLM is used in the solid-state characterization of this compound to observe the shape of its crystals. For example, rod-shaped crystals were observed for one form of a this compound intermediate using PLM google.com.
Bioanalytical Method Development and Validation in Preclinical Research
Bioanalytical methods are essential for quantifying drug concentrations in biological matrices, such as plasma, urine, or tissue, during preclinical and clinical studies. These methods must be sensitive, selective, accurate, and precise to provide reliable data for pharmacokinetic and toxicokinetic assessments.
Development of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices (e.g., rat plasma)
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the quantification of drugs and metabolites in complex biological matrices innovareacademics.ininnovareacademics.inrasayanjournal.co.inresearchgate.net. The LC component separates the analytes of interest from the matrix, and the MS/MS detector provides selective and sensitive detection and quantification.
Optimization of Sample Preparation Techniques (e.g., liquid-liquid extraction)
Effective sample preparation is a critical initial step in the bioanalysis of this compound from biological matrices such as plasma. Liquid-liquid extraction (LLE) is a technique frequently employed for this purpose. LLE involves the separation of analytes between two immiscible solvents, typically an organic solvent and an aqueous phase. The target analyte, this compound in this case, preferentially partitions into the solvent in which it is more soluble, allowing for its isolation from interfering matrix components like proteins and salts. thermofisher.com
In the development of bioanalytical methods for this compound in rat plasma, the liquid-liquid extraction approach has been utilized to achieve efficient and accurate quantification. rasayanjournal.co.ininnovareacademics.inresearchgate.netinnovareacademics.in This process typically involves adding an organic solvent, such as acetonitrile (B52724) (ACN), to the plasma sample containing this compound. rasayanjournal.co.ininnovareacademics.inresearchgate.netinnovareacademics.in Following vortexing and centrifugation, the supernatant, containing the extracted this compound, is collected for analysis by techniques like LC-MS/MS. rasayanjournal.co.ininnovareacademics.inresearchgate.netinnovareacademics.in The optimization of LLE protocols involves selecting appropriate solvents and conditions to maximize the recovery of this compound while minimizing matrix effects. rasayanjournal.co.ininnovareacademics.inresearchgate.netinnovareacademics.in Recovery rates for this compound using LLE with ACN have been reported to be high, exceeding 98% at various concentrations in rat plasma. innovareacademics.in
Validation Parameters: Linearity, Precision, Accuracy, and Matrix Effect in Preclinical Samples
Validation of bioanalytical methods for quantifying this compound in preclinical samples, such as rat plasma, is essential to ensure the reliability and accuracy of the data obtained. This validation process typically assesses several key parameters in accordance with regulatory guidelines. innovareacademics.inresearchgate.netinnovareacademics.innih.govresearchgate.netnih.govvimta.com
Linearity: Linearity establishes the relationship between the analyte concentration and the instrument response. For this compound, methods have demonstrated linearity over a range of concentrations, for instance, from 5.00 to 100.00 ng/ml in rat plasma. innovareacademics.inresearchgate.netinnovareacademics.in A high correlation coefficient (r²) value, typically greater than 0.999, indicates a strong linear relationship. rasayanjournal.co.ininnovareacademics.inresearchgate.netinnovareacademics.in
Precision: Precision refers to the reproducibility of the measurements. It is assessed by analyzing replicate samples at different concentration levels (e.g., low, medium, and high quality control samples) within the same analytical run (intra-day precision) and across multiple runs performed on different days (inter-day precision). innovareacademics.inresearchgate.netinnovareacademics.inresearchgate.netnih.gov Acceptable precision is typically indicated by a low coefficient of variation (%CV), generally below 15%. innovareacademics.inresearchgate.netresearchgate.netnih.gov Intra-day precision for this compound quantification has been reported to be between 0.22% and 6.55%. innovareacademics.inresearchgate.netinnovareacademics.in
Accuracy: Accuracy measures how close the experimental results are to the true concentration of the analyte. It is evaluated by analyzing quality control samples with known concentrations. innovareacademics.inresearchgate.netinnovareacademics.inresearchgate.netnih.gov Accuracy is typically expressed as a percentage of the nominal concentration, with values within ±15% of the actual concentration generally considered acceptable. innovareacademics.inresearchgate.netresearchgate.netnih.gov Intra-day accuracy for this compound analysis has been shown to be within the range of 99.31% to 100.93%. innovareacademics.inresearchgate.netinnovareacademics.in
Quantification of Bile Acid Subspecies in Research Samples via Stable-Isotope Dilution Analysis
This compound's mechanism of action directly impacts bile acid circulation, making the accurate quantification of individual bile acid subspecies in biological samples a critical aspect of research. Stable-isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method used for this purpose. mdpi.comnih.govmirumpharma.comnih.govnih.govresearchgate.netmsacl.orgmsacl.org
This technique involves adding known amounts of stable-isotope labeled internal standards for each bile acid subspecies to the biological sample (e.g., serum or plasma) before sample preparation and analysis. mdpi.commirumpharma.comnih.govnih.govresearchgate.net These labeled standards are chemically identical to the endogenous bile acids but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium). mdpi.com During LC-MS/MS analysis, the ratio of the signal intensity of the endogenous bile acid to its corresponding labeled internal standard is measured. Since the amount of the internal standard is known, the concentration of the endogenous bile acid can be accurately determined, compensating for any variations in sample processing or matrix effects. mdpi.comnih.gov
Stable-isotope dilution LC-MS/MS assays have been widely used to quantify individual and total serum bile acids in studies involving this compound. mdpi.comnih.govmirumpharma.comnih.govnih.govresearchgate.net These assays can quantify a comprehensive panel of bile acids, including major primary and secondary bile acids and their conjugates (e.g., glycocholic acid, taurocholic acid, glycodeoxycholic acid, taurodeoxycholic acid, glycochenodeoxycholic acid, taurochenodeoxycholic acid, glycolithocholic acid, taurolithocholic acid, glycoursodeoxycholic acid, and tauroursodeoxycholic acid, as well as unconjugated species like cholic acid, ursodeoxycholic acid, chenodeoxycholic acid, deoxycholic acid, and lithocholic acid). mdpi.com This detailed profiling allows researchers to assess the specific changes in bile acid composition induced by this compound treatment, providing insights into its pharmacological effects and the underlying mechanisms. mirumpharma.com For example, studies have shown that this compound treatment can lead to significant reductions in certain conjugated bile acids like glycocholic acid and taurocholic acid. mirumpharma.com
Data from studies utilizing stable-isotope dilution analysis have provided valuable insights into the impact of this compound on serum bile acid levels and composition in patients with cholestatic liver diseases. For instance, in a study involving patients with primary sclerosing cholangitis, mean total serum bile acid levels decreased significantly after treatment with this compound. nih.gov
| Bile Acid Subspecies | Change from Baseline (µmol/L) | p-value |
| Total Serum Bile Acids | -14.84 | 0.0043 |
| Total Serum Bile Acids (in patients with elevated baseline) | -22.3 | 0.004 |
Table 1: Change in Mean Serum Bile Acid Levels with this compound Treatment. nih.gov
These analytical methodologies, from optimized sample preparation to validated quantification techniques like stable-isotope dilution LC-MS/MS, are fundamental to the research and development of this compound, enabling accurate assessment of its pharmacokinetics and pharmacodynamic effects on bile acid metabolism.
Research and Development Trajectory of Maralixibat
Early-Stage Drug Discovery Initiatives Targeting IBAT
The identification of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT), as a key player in the enterohepatic circulation of bile acids positioned it as a promising target for pharmacological intervention in cholestatic liver diseases. nih.govnih.gov Inhibiting IBAT was proposed as a non-surgical approach to manage pruritus in patients with conditions like ALGS, where impaired bile flow leads to bile acid accumulation. nih.gov
Target Identification and Validation Strategies
The rationale for targeting IBAT stems from its crucial role in actively reabsorbing approximately 90% to 95% of intestinal bile acids in the terminal ileum. nih.gov By inhibiting this transporter, the reabsorption of bile acids is decreased, leading to increased excretion in feces and consequently lower systemic bile acid levels. patsnap.comnih.govnih.gov This reduction in circulating bile acids is hypothesized to alleviate symptoms such as pruritus, which is believed to be partly mediated by elevated bile acid levels. patsnap.com Preclinical and clinical investigations have confirmed the specificity of maralixibat for IBAT, aiming to minimize potential off-target effects. patsnap.com
High-Throughput Screening Approaches for Novel IBAT Inhibitors
While specific details regarding the high-throughput screening (HTS) approaches used in the initial discovery of this compound are not extensively detailed in the provided search results, the general process of identifying novel drug candidates often involves screening large libraries of compounds for activity against a specific biological target, such as an enzyme or transporter. HTS allows for the rapid evaluation of numerous compounds to identify initial hits that show inhibitory activity against IBAT.
Lead Identification and Optimization Processes
Following initial screening, compounds demonstrating inhibitory activity undergo lead identification and optimization. This process involves refining the chemical structure of the initial hits to enhance their potency, selectivity, pharmacokinetic properties, and reduce potential toxicity. This compound is described as a small-molecule inhibitor that selectively targets ASBT/IBAT. patsnap.com The development of this compound as a minimally absorbed, orally administered agent suggests that optimization efforts focused on achieving targeted action within the intestine while limiting systemic exposure. businesswire.commirumpharma.com Preclinical studies, such as those in a rat partial bile duct ligation model, demonstrated that this compound reduced elevated serum bile acid levels, improved liver function, and reduced liver tissue damage, supporting its potential as a therapeutic lead. medchemexpress.com
Preclinical Development Pathway
Preclinical development involves extensive laboratory and animal studies conducted before a drug is tested in humans. These studies are crucial for evaluating the drug's pharmacological activity, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology to determine if it is reasonably safe to proceed to clinical trials. criver.com
Investigative New Drug (IND)-Enabling Studies and Regulatory Considerations
Before initiating clinical trials, the results of preclinical studies must be submitted to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), as part of an Investigational New Drug (IND) application. criver.comsec.gov IND-enabling studies for this compound would have included assessments of its pharmacology, pharmacokinetics, and toxicology in relevant animal models to provide a reasonable basis for believing the drug is safe for initial human administration. criver.com Regulatory considerations involve compiling comprehensive nonclinical safety data and information about the drug's chemistry, manufacturing, and controls (CMC), along with the proposed clinical trial protocol. criver.comsec.gov The submission of an NDA for this compound for the treatment of cholestatic pruritus associated with ALGS indicates the successful completion of these IND-enabling studies and subsequent clinical trials. businesswire.combiospace.com
Adherence to Good Laboratory Practice (GLP) Principles in Research
Good Laboratory Practice (GLP) principles are a set of regulations that govern non-clinical laboratory studies to ensure the quality, integrity, reliability, and reproducibility of the data generated for regulatory submissions. fda.govircad.frkcasbio.comscielo.br Adherence to GLP principles is required by regulatory authorities like the FDA for preclinical safety tests that support IND applications. fda.govkcasbio.comnih.gov These principles cover various aspects, including study conduct, personnel, facilities, equipment, written protocols, operating procedures, study reports, and quality assurance oversight. fda.gov While a specific non-GLP study investigating the binding of this compound to cholestyramine resin is mentioned europa.eu, it is expected that the pivotal non-clinical safety studies supporting the IND and subsequent NDA for this compound were conducted in compliance with GLP regulations to ensure their acceptance by regulatory agencies. kcasbio.comscielo.brnih.gov
Table 1: this compound Preclinical Study Areas (Illustrative based on typical IND-enabling studies)
| Study Area | Purpose | Relevance to this compound |
| Pharmacology | Establish biological activity and mechanism of action. | Confirmation of IBAT inhibition and its effect on bile acid levels in animal models. medchemexpress.com |
| Pharmacokinetics (ADME) | Evaluate absorption, distribution, metabolism, and excretion. | Understanding minimal systemic absorption and fecal excretion route. nih.goveuropa.eu |
| Toxicology | Assess potential adverse effects and dose-response relationships. | Identifying safe dose ranges and potential target organs for toxicity. criver.com |
| Safety Pharmacology | Evaluate effects on vital functions (cardiovascular, respiratory, CNS). | Ensuring the drug does not have unacceptable effects on key physiological systems. europa.eu |
| Genotoxicity | Assess potential to damage genetic material. | Standard regulatory requirement for drug safety evaluation. europa.eu |
| Reproductive Toxicology | Evaluate effects on fertility and embryonic/fetal development. | Assessing potential risks to reproduction. europa.eufda.gov |
Comparative Research within the Bile Acid Transport Inhibitor Class
This compound belongs to the class of ileal bile acid transporter (IBAT) inhibitors, which work by blocking the reabsorption of bile acids in the ileum. europa.eusec.govdrugbank.comnih.govnih.govnih.govpharmakb.comwikipedia.orgtandfonline.com Other compounds in this class include odevixibat, elobixibat, linerixibat, and volixibat (B1684035). nih.govwikipedia.orgnih.govnih.govnih.gov
Preclinical Comparisons with Other IBAT Inhibitors (e.g., Odevixibat, Elobixibat, Linerixibat, Volixibat)
Preclinical comparisons between this compound and other IBAT inhibitors were not extensively detailed in the provided search results. However, the mechanism of action as IBAT inhibitors is shared among these compounds. europa.eusec.govdrugbank.comnih.govnih.govnih.govwikipedia.orgtandfonline.com
Odevixibat is also an orally available inhibitor of the ileal bile salt transporter. nih.govnih.gov Elobixibat is an inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium bile acid transporter (ASBT) encoded by the SLC10A2 gene. wikipedia.org Linerixibat is described as a novel, highly potent compound. invivochem.cn Volixibat is a selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT). nih.govmirumclinicaltrials.com
While direct head-to-head preclinical studies comparing the detailed pharmacological profiles of this compound, odevixibat, elobixibat, linerixibat, and volixibat were not found, their shared mechanism of inhibiting IBAT suggests a common approach to modulating bile acid circulation.
Distinctive Academic Research Focuses and Potentials of this compound
This compound has been a focus of academic and clinical research, particularly in the context of rare cholestatic liver diseases in pediatric patients. Its development has aimed to address unmet needs in this area. patsnap.com
Research has focused on this compound's ability to reduce serum bile acid levels and alleviate pruritus in conditions like Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC). biospace.compatsnap.compatsnap.comresearchgate.net Studies such as the ICONIC Phase 2b trial in ALGS have demonstrated significant reductions in pruritus and serum bile acids compared to placebo, with sustained long-term benefits on growth parameters. sec.govbiospace.compatsnap.comresearchgate.net The INDIGO Phase 2 study in PFIC also showed that a subset of patients responded to this compound. sec.govbiospace.com
The potential of this compound extends to modifying disease progression in these rare hepatic disorders by directly lowering bile acid reuptake in the ileum. patsnap.com Its minimal systemic absorption is considered a key characteristic, concentrating its primary action locally in the gastrointestinal tract. europa.eupatsnap.com
Future Directions in this compound-Related Preclinical and Foundational Research
Future directions in this compound research involve exploring novel preclinical disease models and conducting advanced mechanistic studies.
Exploration of Novel Preclinical Disease Models
The search results did not provide specific details on the exploration of novel preclinical disease models for this compound. Preclinical testing typically involves in vitro assays and in vivo animal experiments to assess product chemistry, toxicity, and formulation before human trials. sec.govresearchgate.net While animal models are used in preclinical development, the specifics of novel models for this compound were not highlighted.
However, the ongoing clinical development of this compound in conditions like biliary atresia suggests the potential need for or use of relevant preclinical models for these specific indications. mirumpharma.comnih.govpatsnap.comneuro-central.com
Advanced Mechanistic Studies to Uncover Deeper Biological Pathways
Advanced mechanistic studies for this compound aim to uncover deeper biological pathways influenced by IBAT inhibition beyond the primary effect on bile acid circulation. While the core mechanism of inhibiting IBAT is established, further research can delve into the downstream effects of reduced systemic bile acid levels. europa.eusec.govdrugbank.com
Studies have shown that this compound leads to decreased reabsorption of bile acids in the ileum, increased elimination in feces, and consequently decreased serum bile acids. drugbank.com This reduction in serum bile acids is associated with improvements in pruritus and other clinical manifestations of cholestatic liver diseases. biospace.compatsnap.compatsnap.comresearchgate.net
Further mechanistic studies could explore the precise ways in which lower systemic bile acid levels impact liver function, reduce liver damage, and influence other organ systems affected in conditions like ALGS and PFIC. sec.govbiospace.combusinesswire.com While not specific to this compound, research into the broader impact of membrane transporters on drug disposition, efficacy, and safety, utilizing tools like PBPK modeling, represents an area of ongoing mechanistic investigation in drug development. nih.gov
Continuous Optimization of Synthetic and Analytical Methodologies for Research Purposes
The research and development trajectory of this compound has necessitated continuous efforts to optimize both synthetic and analytical methodologies. These optimizations are crucial for ensuring the availability of high-purity material for research studies and for developing robust methods to quantify the compound in various matrices, supporting pharmacokinetic, pharmacodynamic, and other preclinical and clinical investigations.
Optimization of synthetic methodologies has focused on developing efficient and scalable routes to produce this compound with high purity, minimizing the formation of undesirable structurally related impurities and alternative solid forms that arose from conventional synthesis methods. google.com A described optimized synthetic scheme for this compound chloride involves a three-stage linear process starting from a key intermediate (Compound of Formula I). google.com This process telescopes through multiple steps without isolating intermediates, culminating in the crystallization of crude this compound to achieve high purity. google.com The goal of such optimization is to obtain highly pure and crystalline starting materials and intermediates, thereby reducing impurities in the final product. google.com Analytical techniques such as chromatography, nuclear magnetic resonance spectroscopy, mass spectroscopy, and infrared spectroscopy are employed to determine the presence of reaction and processing impurities, guiding the optimization efforts. google.com Characterization of crystalline forms of intermediates using techniques like X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Light Microscopy (PLM) is also part of ensuring the quality and consistency of materials used in the synthesis, which is vital for reproducible research. google.com
Continuous optimization of analytical methodologies has been essential for the accurate and sensitive quantification of this compound in biological samples during research studies. Bioanalytical methods, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), have been developed and validated for quantifying this compound in matrices such as rat plasma and human plasma/serum. rasayanjournal.co.ininnovareacademics.inresearchgate.netnih.govfda.gov These methods are critical for conducting pharmacokinetic studies in animal models and for analyzing samples from clinical trials to understand drug exposure and its relationship with response. rasayanjournal.co.ininnovareacademics.inresearchgate.netnih.govfda.gov
Typical bioanalytical method development involves optimizing parameters such as sample preparation (e.g., liquid-liquid extraction), chromatographic separation (using columns like C18), and mass spectrometric detection (often using multiple reaction monitoring in positive mode). innovareacademics.inresearchgate.net Validation of these methods according to guidelines (such as USFDA guidelines for bioanalytical method validation) ensures their reliability for research purposes. rasayanjournal.co.ininnovareacademics.inresearchgate.net Key validation parameters include linearity, precision, accuracy, matrix effect, and stability. rasayanjournal.co.ininnovareacademics.inresearchgate.net
Research findings from bioanalytical method validation studies demonstrate the performance characteristics achieved through optimization. For instance, linearity has been established over relevant concentration ranges with high correlation coefficients. rasayanjournal.co.ininnovareacademics.inresearchgate.net Precision and accuracy are evaluated at different quality control levels to ensure the reliability of the quantitative data. rasayanjournal.co.ininnovareacademics.inresearchgate.net The ruggedness of the method, assessing its reproducibility under different conditions (e.g., different analysts or columns), is also evaluated. rasayanjournal.co.in
The following table summarizes representative data points from bioanalytical method validation studies for this compound:
| Parameter | Matrix | Concentration Range (ng/mL) | Correlation Coefficient (R²) | Precision (%CV) | Accuracy (%) | Reference |
| Linearity | Rat Plasma | 6 - 120 | ≥ 0.999 | - | - | rasayanjournal.co.in |
| Linearity | Rat Plasma | 5.00 - 100.00 | ≥ 0.99977 | - | - | innovareacademics.in |
| Precision (Intra-day) | Rat Plasma | - | - | 0.22 - 6.55 | - | innovareacademics.in |
| Accuracy (Intra-day) | Rat Plasma | - | - | - | 99.31 - 100.93 | innovareacademics.in |
| Precision | Rat Plasma | Quality Control Samples | - | 0.39 - 1.84 | - | rasayanjournal.co.in |
| Accuracy | Rat Plasma | Quality Control Samples | - | - | 98.55 - 100.00 | rasayanjournal.co.in |
These optimized analytical methods are not only used for quantifying the parent compound but also support research into this compound's metabolism by allowing for the identification and quantification of metabolites. fda.gov Furthermore, analytical techniques are applied in research to profile serum bile acids, which helps in understanding the pharmacological effects of this compound and identifying potential biomarkers associated with treatment response. mdpi.com The need for accurate and sensitive bioanalytical methods is particularly emphasized for the research and development of targeted therapies for rare diseases like those this compound is intended to treat. researchgate.net
Q & A
Q. What is the mechanism of action of maralixibat, and how does it modulate bile acid homeostasis in cholestatic liver diseases?
this compound is an oral, minimally absorbed reversible inhibitor of the ileal bile acid transporter (IBAT), which blocks the reabsorption of bile acids in the distal ileum, promoting their fecal excretion. This mechanism reduces systemic bile acid accumulation, a key driver of pruritus and liver damage in cholestatic diseases like Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC). Methodologically, studies utilize bile acid profiling via LC-MS/MS and serum markers (e.g., serum bile acids, bilirubin) to quantify therapeutic effects .
Q. What pharmacokinetic (PK) properties of this compound are critical for dosing in pediatric populations?
this compound exhibits low systemic absorption, with plasma concentrations often below the limit of quantification (0.25 ng/mL) at therapeutic doses. PK studies in pediatric patients show dose-proportional exposure (30–100 mg) under fasting conditions, but food intake reduces absorption by 64.8–85.8%. Researchers must account for these factors in trial design, emphasizing fasting-state administration and monitoring fecal bile acid excretion as a surrogate PK marker .
Q. How are clinical trials for this compound structured to evaluate efficacy endpoints in cholestatic pruritus?
Phase 3 trials (e.g., MARCH-PFIC) employ randomized, placebo-controlled designs with dual primary endpoints: pruritus severity (via ItchRO™ scales) and serum bile acid (sBA) reduction. For example, the MARCH-PFIC trial (N=93) reported statistically significant improvements in pruritus (p<0.0001) and sBA (p<0.0001) by Week 2, sustained over 26 weeks. Methodological rigor includes standardized itch assessment tools and stratification by PFIC subtype .
Advanced Research Questions
Q. What contradictions exist in this compound’s efficacy data across genetic subtypes of PFIC, and how can they be resolved?
While this compound showed broad efficacy in PFIC (MARCH-PFIC trial), subgroup analyses reveal variability in response, particularly in ATP8B1- and ABCB11-deficient patients. Advanced methodologies, such as genotype-stratified analysis and longitudinal bile acid profiling, are critical to dissect these discrepancies. For instance, TJP2-PFIC patients exhibited superior sBA reduction (p=0.0471), highlighting the need for personalized dosing strategies .
Q. What methodological challenges arise in assessing this compound’s long-term safety and event-free survival in ALGS?
Long-term extensions (e.g., IMAGINE-II) report sustained safety over 6 years, with diarrhea as the most common adverse event (57% in MARCH-PFIC). However, event-free survival (hepatic decompensation, transplantation) requires real-world data integration. Researchers use propensity-score matching to compare this compound-treated cohorts (n=84) with natural history databases (e.g., GALA), revealing a hazard ratio of 0.32 for transplantation risk .
Q. How can bioanalytical methods address this compound’s low systemic exposure in pharmacokinetic studies?
LC-MS/MS assays with a lower limit of quantification (LLOQ) of 0.25 ng/mL are essential due to this compound’s minimal absorption. Method validation includes stability tests under diverse conditions (e.g., freeze-thaw cycles, benchtop storage) and cross-validation with bile acid metabolites. For example, a validated rat plasma method achieved 98.2–101.3% recovery, enabling translational PK/PD modeling .
Q. What statistical approaches are used to analyze this compound’s impact on growth parameters in pediatric patients?
Growth metrics (e.g., weight z-scores) are analyzed using mixed-effects models to account for age-related variability. In MARCH-PFIC, this compound improved weight z-scores (p=0.0391), with sensitivity analyses adjusting for baseline nutritional status. Researchers must pre-specify covariates (e.g., baseline sBA, genetic subtype) to mitigate confounding .
Methodological and Ethical Considerations
Q. How can researchers optimize trial designs for rare pediatric liver diseases with high genetic heterogeneity?
Adaptive trial designs (e.g., basket trials) allow concurrent evaluation across PFIC subtypes. The MARCH-PFIC trial used a Bayesian framework to allocate patients to subtype-specific cohorts, enhancing statistical power. Additionally, patient-reported outcomes (PROs) like ItchRO™ are validated through caregiver concordance studies to ensure reliability in nonverbal children .
Q. What are the limitations of current pruritus assessment tools in this compound trials, and how can they be improved?
ItchRO™ scales, while validated, lack granularity in capturing nocturnal symptoms. Emerging tools like actigraphy (to measure sleep disturbances) and proteomic profiling of pruritogens (e.g., lysophosphatidic acid) are being integrated into trials like EMBARK (NCT04524390) to enhance objectivity .
Q. How should preclinical models be leveraged to predict this compound’s efficacy in novel cholestatic indications?
** Rat models of bile duct ligation (BDL) and Abcb11 knockouts are used to study this compound’s effects on hepatic bile acid flux. However, interspecies differences in IBAT expression necessitate humanized mouse models or organoid-based assays for translational validation. For example, this compound reduced hepatic bile acid retention by 40% in BDL rats, correlating with human trial data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
